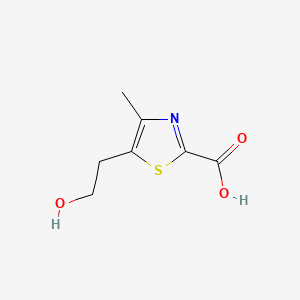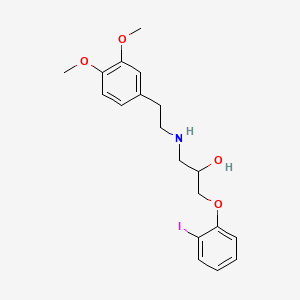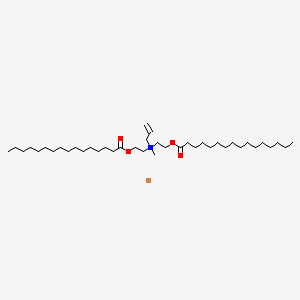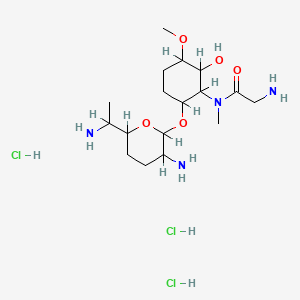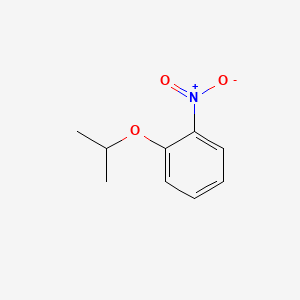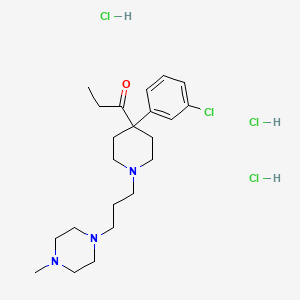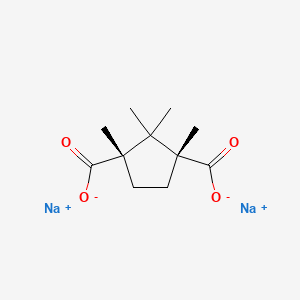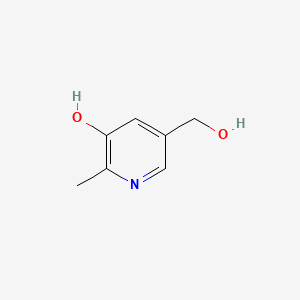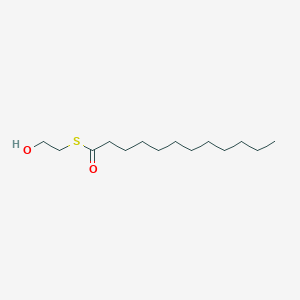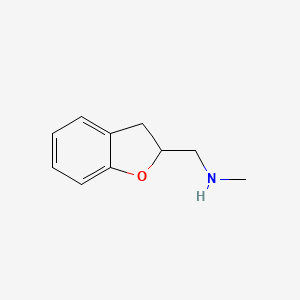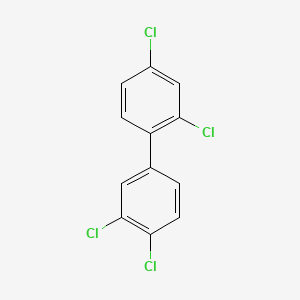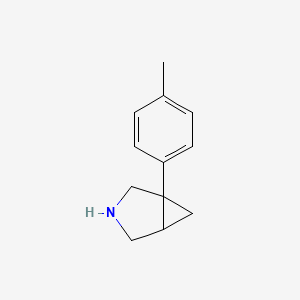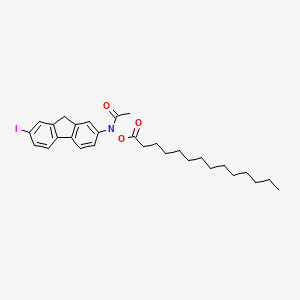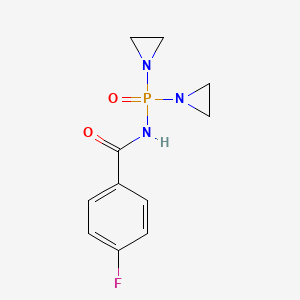
Esterculato de metilo
Descripción general
Descripción
Sterculic Acid methyl ester is an ester derivative of Sterculic Acid, a cyclopropene fatty acid. It is known for its ability to inhibit the enzyme stearoyl-CoA desaturase, which plays a crucial role in lipid metabolism. The compound has a molecular formula of C20H36O2 and a molecular weight of 308.499 Da .
Aplicaciones Científicas De Investigación
Sterculic Acid methyl ester has several scientific research applications:
Chemistry: It is used as a reagent to study the inhibition of stearoyl-CoA desaturase and its effects on lipid metabolism.
Biology: It is used to investigate the incorporation of cyclopropene fatty acids into biological systems and their effects on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases related to lipid metabolism, such as nonalcoholic steatohepatitis and certain cancers.
Industry: It is used in the production of cocoa butter equivalents and other specialized lipids
Direcciones Futuras
Methyl sterculate and its derivatives have shown potential in the treatment of various diseases. For instance, it has been found to have anti-inflammatory and protective roles in retinal diseases such as age-related macular degeneration (AMD) . This suggests that this compound may be useful in the development of new therapies for human diseases .
Mecanismo De Acción
Sterculic Acid methyl ester exerts its effects primarily by inhibiting the enzyme stearoyl-CoA desaturase. This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from their saturated precursors. By inhibiting this enzyme, Sterculic Acid methyl ester disrupts lipid metabolism, leading to changes in cellular membrane composition and signaling pathways. This inhibition can affect various physiological processes, including inflammation and cell proliferation .
Análisis Bioquímico
Biochemical Properties
Methyl sterculate plays a significant role in biochemical reactions, particularly as an inhibitor of Δ9 desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from their saturated precursors. By inhibiting Δ9 desaturase, methyl sterculate affects the balance of saturated and unsaturated fatty acids within cells. Additionally, methyl sterculate interacts with various biomolecules, including enzymes and proteins, altering their activity and function .
Cellular Effects
Methyl sterculate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl sterculate inhibits the synthesis of oleic acid in Plasmodium falciparum, leading to an imbalance between saturated and unsaturated lipids, which alters membrane fluidity and cellular traffic . This compound also exhibits mitogenic activity, stimulating hepatocytes in rats to divide .
Molecular Mechanism
At the molecular level, methyl sterculate exerts its effects through several mechanisms. It binds to and inhibits Δ9 desaturase, preventing the conversion of saturated fatty acids to monounsaturated fatty acids . This inhibition leads to changes in gene expression and cellular metabolism. Additionally, methyl sterculate’s cyclopropene ring structure allows it to interact with sulfhydryl groups, forming thioethers and affecting enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl sterculate can change over time. Studies have shown that methyl sterculate undergoes degradation, leading to the formation of various by-products . These changes can impact its stability and long-term effects on cellular function. For example, the mitogenic effect of methyl sterculate on rat hepatocytes varies with time, with peak activity observed at specific intervals .
Dosage Effects in Animal Models
The effects of methyl sterculate vary with different dosages in animal models. At lower doses, it can stimulate cellular processes, while higher doses may lead to toxic or adverse effects. For instance, high doses of methyl sterculate have been shown to be toxic to certain bacteria . In rats, varying doses of methyl sterculate have different impacts on liver weight, DNA synthesis, and mitotic index .
Metabolic Pathways
Methyl sterculate is involved in several metabolic pathways. It inhibits the Δ9 desaturase enzyme, affecting the synthesis of monounsaturated fatty acids . This inhibition can lead to changes in metabolic flux and metabolite levels within cells. Additionally, methyl sterculate’s interaction with sulfhydryl groups can influence other metabolic processes .
Transport and Distribution
Within cells and tissues, methyl sterculate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can affect its accumulation and activity in different cellular compartments.
Subcellular Localization
Methyl sterculate’s subcellular localization is influenced by its chemical structure and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function within cells.
Métodos De Preparación
Sterculic Acid methyl ester can be synthesized from seed oils of plants such as Bombax munguba and Sterculia foetida. The preparation involves sodium methylate-catalyzed transmethylation of the seed oils, followed by cooling the hexane solution of crude methyl esters and separating insoluble fatty acid methyl esters by centrifugation or column chromatography. The saturated straight-chain fatty acid methyl esters are then removed by urea adduct formation. Finally, Sterculic Acid methyl ester is separated from the remaining unsaturated fatty acid methyl esters using preparative high-performance liquid chromatography on C18 reversed-phase with acetonitrile .
Análisis De Reacciones Químicas
Sterculic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
Sterculic Acid methyl ester is unique due to its cyclopropene ring structure, which is not commonly found in other fatty acids. Similar compounds include:
Malvalic Acid methyl ester: Another cyclopropene fatty acid with similar inhibitory effects on stearoyl-CoA desaturase.
Dihydrosterculic Acid methyl ester: A hydrogenated derivative of Sterculic Acid with different biological activities.
Cyclopropane fatty acids: These compounds share the cyclopropane ring structure but differ in their specific chemical properties and biological effects
Propiedades
IUPAC Name |
methyl 8-(2-octylcyclopropen-1-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRNMZJAUFXOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873118 | |
| Record name | Methyl sterculate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3220-60-8 | |
| Record name | Methyl sterculate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl sterculate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



